molecular formula C6H14O2 B086269 3-Isopropoxy-1-propanol CAS No. 110-48-5

3-Isopropoxy-1-propanol

Cat. No.: B086269
CAS No.: 110-48-5
M. Wt: 118.17 g/mol
InChI Key: GBSGXZBOFKJGMG-UHFFFAOYSA-N
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Description

3-Isopropoxy-1-propanol (CAS 110-48-5) is a bifunctional compound of significant interest in industrial and research chemistry, serving primarily as a versatile chemical intermediate and solvent. Its molecular structure, featuring both an ether and a primary alcohol group, allows it to undergo various transformations and makes it a valuable building block in multi-step syntheses . Researchers utilize it in organic synthesis for producing more complex molecules, such as its conversion to 3-isopropoxy-1-chloropropane, highlighting its role as a precursor in established synthetic pathways . In polymer chemistry, it is investigated for its use in the synthesis of polymers like polyurethanes, where it can be incorporated to modify the mechanical properties of the final material . Furthermore, its favorable physical properties make it an effective solvent for applications in coatings, adhesives, cleaning products, and as an inert ingredient in pesticide formulations . With a molecular formula of C6H14O2 and a molecular weight of 118.17 g/mol, its estimated physical properties include a boiling point of approximately 162-168 °C, a density of 0.91 g/cm³, and a flash point of around 54 °C . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-yloxypropan-1-ol
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InChI

InChI=1S/C6H14O2/c1-6(2)8-5-3-4-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GBSGXZBOFKJGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149090
Record name 1-Propanol, 3-isopropoxy-
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Molecular Weight

118.17 g/mol
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CAS No.

110-48-5
Record name 3-(1-Methylethoxy)-1-propanol
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Record name 3-Isopropoxy-1-propanol
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Record name 3-Isopropoxy-1-propanol
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Record name 1-Propanol, 3-isopropoxy-
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Record name 3-ISOPROPOXY-1-PROPANOL
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Advanced Spectroscopic and Analytical Characterization of 3 Isopropoxy 1 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in 3-Isopropoxy-1-propanol Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), the precise connectivity and chemical environment of each atom in this compound can be determined.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments, which cause them to resonate at distinct frequencies (chemical shifts). The structure of this compound, CH₃(CH₃)CHOCH₂CH₂CH₂OH, presents six unique proton environments. The interpretation involves analyzing their chemical shifts (δ), the splitting patterns (multiplicity) caused by neighboring protons, and the integration values representing the ratio of protons.

Key assignments for the protons in this compound are detailed below:

Proton Assignment Approximate Chemical Shift (δ, ppm) Multiplicity Interpretation
Isopropyl -CH₃ (a)1.15 DoubletThe six equivalent methyl protons are split by the single methine proton.
Propoxy -CH₂- (d)1.75QuintetThese central methylene (B1212753) protons are split by the two adjacent methylene groups.
Hydroxy -OH (f)Variable (e.g., 2.5-4.0)SingletThe hydroxyl proton signal is typically a broad singlet and its position can vary.
Propoxy -CH₂-O- (c)3.45TripletMethylene protons adjacent to the ether oxygen are deshielded and split by the neighboring -CH₂- group.
Isopropyl -CH- (b)3.55SeptetThe methine proton is split by the six methyl protons into a septet.
Propoxy -CH₂-OH (e)3.65TripletMethylene protons adjacent to the hydroxyl group are strongly deshielded and split by the neighboring -CH₂- group.

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. As this compound possesses molecular symmetry in the isopropyl group, it exhibits five distinct carbon signals. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

The expected chemical shifts for the carbon atoms in this compound are as follows:

Carbon Assignment Approximate Chemical Shift (δ, ppm) Interpretation
Isopropyl -CH₃~22.5The two equivalent methyl carbons are in a shielded, aliphatic environment.
Propoxy -CH₂-~32.0The central methylene carbon of the propyl chain.
Propoxy -CH₂-OH~61.0The carbon atom bonded to the deshielding hydroxyl group appears downfield.
Propoxy -CH₂-O-~69.8 This carbon, bonded to the ether oxygen, is significantly deshielded.
Isopropyl -CH-~72.0The methine carbon, also bonded to the ether oxygen, is the most deshielded carbon in the structure.

Note: Chemical shifts are approximate and based on typical values for similar functional groups.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are employed to unambiguously confirm the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show cross-peaks connecting:

The isopropyl -CH proton with the isopropyl -CH₃ protons.

The protons of the -O-CH₂-CH₂ -CH₂-OH group with its neighbors on both sides (-O-CH₂ - and -CH₂ -OH).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments. For example, the proton signal at δ ~3.65 ppm would show a cross-peak with the carbon signal at δ ~61.0 ppm, confirming the -CH₂OH group.

A correlation between the isopropyl -CH₃ protons (¹H) and the ether-linked propoxy carbon (-C H₂-O-).

A correlation between the isopropyl -CH proton (¹H) and the ether-linked propoxy carbon (-C H₂-O-).

2D-NMR Technique Purpose Example Correlation in this compound
COSY Shows ¹H-¹H couplingIsopropyl -CH proton correlates with isopropyl -CH₃ protons.
HSQC Links protons to their directly attached carbons-CH₂OH protons correlate with the -CH₂OH carbon.
HMBC Shows long-range (2-3 bond) ¹H-¹³C couplingIsopropyl -CH₃ protons correlate with the methine (-CH-) carbon.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of its elemental formula, which is a critical step in confirming its identity. For this compound, the molecular formula is C₆H₁₄O₂. nih.gov

Calculated Exact Mass: 118.09938 Da. nih.govuni.lu

Confirmation: HRMS analysis of a pure sample would yield a measured mass that matches this calculated value to within a few parts per million (ppm), confirming the elemental composition and distinguishing it from isomers or other compounds with the same nominal mass. Predicted adducts, such as [M+H]⁺ and [M+Na]⁺, would have m/z values of 119.10666 and 141.08860, respectively. uni.lu

GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. This hybrid technique is exceptionally well-suited for assessing the purity of volatile compounds like this compound and identifying any impurities.

In a typical GC-MS analysis, the sample is vaporized and passed through a long column (the GC component) that separates the mixture based on boiling point and polarity. As each separated component exits the column, it enters the mass spectrometer, which generates a mass spectrum for it.

Purity Assessment: The resulting chromatogram shows peaks corresponding to each compound. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity.

Impurity Profiling: The mass spectrum of any smaller peaks can be used to identify potential impurities.

Potential Impurity Molecular Formula Molecular Weight Method of Identification
1-Propanol (B7761284)C₃H₈O60.1Different GC retention time; unique mass spectrum.
2-Propanol (Isopropanol)C₃H₈O60.1Different GC retention time; unique mass spectrum.
2-Isopropoxy-1-propanolC₆H₁₄O₂118.17Different GC retention time; same molecular ion but different fragmentation pattern in MS.

This systematic application of GC-MS is vital for quality control in both laboratory synthesis and industrial production, ensuring the compound meets required purity standards.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the qualitative analysis of this compound, as it directly probes the vibrational modes of its constituent functional groups. The IR spectrum is characterized by distinct absorption bands that confirm the presence of the hydroxyl (-OH) and ether (C-O-C) moieties.

The most prominent feature is a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the primary alcohol group. The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between molecules. Another key region is the C-O stretching vibration. The spectrum exhibits a strong C-O stretching band for the primary alcohol at approximately 1050 cm⁻¹ and a strong asymmetric C-O-C stretching band for the ether linkage in the 1140-1070 cm⁻¹ range spectroscopyonline.com. The presence of C-H bonds in the propyl and isopropyl groups is confirmed by sharp absorption bands in the 3000-2850 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.

Table 1: Characteristic Infrared Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Hydrogen Bonded)Alcohol (-OH)3600 - 3200Strong, Broad
C-H Stretch (sp³)Alkyl (CH, CH₂, CH₃)3000 - 2850Strong, Sharp
C-O-C Asymmetric StretchEther (-O-)1140 - 1070Strong
C-O StretchPrimary Alcohol (-CH₂OH)~1050Strong

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are indispensable for separating this compound from reaction mixtures, identifying potential impurities, and performing precise quantitative analysis.

The analysis of this compound by High-Performance Liquid Chromatography (HPLC) presents a challenge due to its lack of a significant UV chromophore, making detection by standard UV-Vis detectors inefficient acs.orgnih.gov. To overcome this, a universal detector, such as a Refractive Index Detector (RID), is employed biocompare.comlcms.czbiotechfluidics.com. RID is sensitive to changes in the refractive index of the eluent as the analyte passes through the detector cell, making it suitable for analyzing compounds like alcohols and ethers acs.orgchromatographytoday.com.

A common HPLC method involves an ion-exclusion column, such as a Bio-Rad Aminex HPX-87H, which is designed for the separation of small organic molecules protocols.ioresearchgate.net. An isocratic mobile phase of dilute sulfuric acid in ultrapure water is typically used to achieve separation protocols.ioresearchgate.net. This method allows for the effective quantification of this compound and the separation from potential acidic or non-polar impurities.

Table 2: Typical HPLC-RID Parameters for this compound Analysis
ParameterCondition
ColumnBio-Rad Aminex HPX-87H (300 mm x 7.8 mm)
Mobile Phase0.005 M Sulfuric Acid in Water
Flow Rate0.6 mL/min
Column Temperature50-60 °C
DetectorRefractive Index Detector (RID)
Injection Volume10 - 20 µL

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile compounds like this compound. It is widely used for both purity assessment and quantitative measurements.

For routine quantitative analysis, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity, robustness, and linear response to hydrocarbons tdl.orgnih.gov. The method typically employs a polar capillary column, such as one with a wax-based stationary phase (e.g., DB-WAX), to achieve good peak shape and resolution for alcohols and ethers chromforum.org.

For purity analysis and the identification of trace impurities, by-products, or isomers, GC coupled with a Mass Spectrometer (GC-MS) is the method of choice. MS detection provides structural information based on the mass-to-charge ratio of fragmented ions, allowing for the unequivocal identification of co-eluting species.

Table 3: Typical GC Parameters for this compound Analysis
ParameterCondition
ColumnDB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium or Hydrogen, constant flow
InjectionSplit/Splitless Inlet (e.g., 250 °C, Split ratio 50:1)
Oven ProgramInitial 50 °C, hold 2 min, ramp to 220 °C at 10 °C/min, hold 5 min
Detector (Quantitative)Flame Ionization Detector (FID) at 250 °C
Detector (Qualitative)Mass Spectrometer (MS) with electron ionization (EI, 70 eV)

Computational Chemistry Approaches to Spectroscopic Prediction and Structural Analysis

Computational chemistry serves as a powerful adjunct to experimental analysis, enabling the prediction of spectroscopic data and providing insights into molecular structure and properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be performed to determine its lowest-energy conformation (molecular geometry) and to predict its vibrational spectrum.

Functionals such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), are commonly used for such calculations as they provide a good balance between accuracy and computational cost for organic molecules nih.govirdg.orgccu.edu.tw. The output of a DFT frequency calculation is a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental IR spectra irdg.org. This correlation allows for a more confident and detailed assignment of each band in the experimental spectrum.

Table 4: Illustrative Comparison of Experimental IR and Scaled DFT-Calculated Vibrational Frequencies
Vibrational ModeExperimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p), Scaled)
O-H Stretch~3350~3360
C-H Stretch2970 - 28702975 - 2880
C-O-C Asymmetric Stretch~1115~1120
C-O Stretch (Alcohol)~1050~1055

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another critical application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors researchgate.net.

This method is typically employed within the DFT framework, using functionals like B3LYP and basis sets such as 6-311+G(2d,p) mdpi.com. The calculation is performed on the DFT-optimized geometry of this compound. The resulting absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, typically Tetramethylsilane (TMS). These predicted ¹H and ¹³C chemical shifts are invaluable for assigning complex spectra and confirming the connectivity and chemical environment of each atom within the molecule.

Table 5: Predicted ¹H NMR Chemical Shifts for this compound
Proton Assignment (Structure: (CH₃)₂CH-O-CH₂-CH₂-CH₂OH)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity
(CH₃ )₂CH-~1.15Doublet
-CH₂-CH₂ -CH₂OH~1.75Quintet
-O-CH₂ -CH₂-~3.45Triplet
(CH₃)₂CH -~3.55Septet
-CH₂-CH₂ OH~3.60Triplet
-CH₂OH Variable (e.g., ~2.5)Singlet/Triplet

Reactivity and Reaction Mechanisms of 3 Isopropoxy 1 Propanol

Nucleophilic Substitution Reactions Involving 3-Isopropoxy-1-propanol

Nucleophilic substitution reactions are fundamental to the synthetic utility of this compound. These reactions primarily occur at the terminal primary carbon (C1) bearing the hydroxyl group.

The hydroxyl group (-OH) itself is a poor leaving group. Therefore, for nucleophilic substitution to occur at the C1 position, the hydroxyl group must first be converted into a more effective leaving group. This is typically achieved through two main pathways: protonation in the presence of a strong acid or conversion to an ester or sulfonate ester.

Common transformations include reacting this compound with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to replace the hydroxyl group with a halogen atom (Cl or Br, respectively). For instance, patents describe the preparation of related 3-alkoxy-1-chloropropanes from 3-alkoxy-1-propanols using thionyl chloride . These resulting alkyl halides are excellent substrates for subsequent Sₙ2 reactions with a wide range of nucleophiles.

Another strategy involves converting the alcohol into a tosylate or mesylate by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate esters are excellent leaving groups, readily displaced by nucleophiles.

Table 1: Examples of Nucleophilic Substitution Reactions at C1

Reactant Reagent Product Reaction Type
This compound Thionyl Chloride (SOCl₂) 1-Chloro-3-isopropoxypropane Conversion to Alkyl Halide
This compound p-Toluenesulfonyl chloride (TsCl), Pyridine 3-Isopropoxypropyl tosylate Conversion to Sulfonate Ester
1-Chloro-3-isopropoxypropane Sodium Cyanide (NaCN) 4-Isopropoxybutanenitrile Sₙ2 Reaction

The isopropoxy group at the C3 position influences the reactivity at the C1 position through steric and electronic effects.

Steric Effects : The isopropoxy group is relatively bulky. However, due to its location on the third carbon, its steric hindrance on the reaction center at C1 is minimal for Sₙ2 reactions. The three-carbon chain provides sufficient separation, allowing nucleophiles to access the C1 carbon for backside attack with little impediment from the isopropoxy substituent uky.edu.

Electronic Effects : The oxygen atom of the ether is electron-withdrawing through induction, which can slightly increase the electrophilicity of the C1 carbon. This effect, however, is modest due to the distance. The ether linkage is stable under many reaction conditions, making it a reliable functional group during transformations at the hydroxyl end of the molecule . The presence of the ether does not significantly hinder the typical reactions of a primary alcohol.

Oxidation and Reduction Reactions of this compound

The primary alcohol functionality of this compound is readily susceptible to oxidation. Reduction reactions are typically relevant to its oxidized derivatives.

As a primary alcohol, this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions quora.comquora.com.

Oxidation to Aldehyde : The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane, will halt the oxidation at the aldehyde stage, yielding 3-isopropoxypropanal.

Oxidation to Carboxylic Acid : Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated from chromium trioxide or sodium dichromate in sulfuric acid), or Jones reagent, will oxidize the primary alcohol completely to the corresponding carboxylic acid, 3-isopropoxypropanoic acid quora.comquora.com.

Table 2: Oxidation Products of this compound

Starting Material Oxidizing Agent Product Product Functional Group
This compound Pyridinium chlorochromate (PCC) 3-Isopropoxypropanal Aldehyde

While this compound itself is not typically reduced, controlled reduction strategies are crucial for synthesizing it from its oxidized derivatives. These reactions allow for the conversion of the corresponding aldehyde or carboxylic acid back to the primary alcohol.

Reduction of 3-Isopropoxypropanal : The aldehyde can be easily reduced back to this compound using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reduction of 3-Isopropoxypropanoic Acid : The carboxylic acid requires a more powerful reducing agent for conversion to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, followed by an aqueous workup. Sodium borohydride is generally not strong enough to reduce carboxylic acids.

Table 3: Controlled Reduction to Synthesize this compound

Starting Material Reducing Agent Product
3-Isopropoxypropanal Sodium borohydride (NaBH₄) This compound

Role as an Intermediate in Complex Organic Synthesis

The dual functionality of this compound makes it a versatile intermediate and building block in more complex organic syntheses . Its hydroxyl group can be derivatized or replaced, while the chemically robust isopropoxy ether group remains intact. This allows for the introduction of a three-carbon chain with a terminal isopropoxy group into larger molecules.

For example, after converting the hydroxyl group to a good leaving group (like a halide or tosylate), the resulting electrophilic compound can be used to alkylate various nucleophiles, such as amines, thiolates, or carbanions, thereby forming more complex structures gacariyalur.ac.in. This strategy is valuable in the synthesis of pharmaceuticals and other specialty chemicals where specific alkoxy sidechains are required chemchart.com. The compound serves as a precursor for producing other chemical intermediates, highlighting its utility as a functional chemical building block .

Synthesis of Pharmaceutical Intermediates

The dual functionality of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including those for the pharmaceutical and agrochemical industries. Its ability to act as a foundational chemical building block is crucial for the efficient construction of active molecules. The presence of the isopropoxy group modifies the polarity and solubility of the molecule, which can be a desirable trait in the synthesis of drug candidates.

A primary example of its role as an intermediate is its use as a precursor to 3-isopropoxy-1-chloropropane. This conversion is typically achieved by reacting the hydroxyl group with a chlorinating agent, such as thionyl chloride. The resulting chlorinated compound is itself a versatile intermediate, ready for subsequent nucleophilic substitution reactions to build more complex molecular architectures.

Formation of Diverse Chemical Structures

The reactivity of the primary hydroxyl group is central to the formation of a wide range of chemical structures from this compound. This hydroxyl group can undergo common alcohol reactions such as esterification and oxidation.

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can form the corresponding ester. This reaction attaches the isopropoxypropyl group to a carboxylate moiety, creating molecules with applications as solvents, plasticizers, or fragrance components.

Oxidation: Controlled oxidation of the primary alcohol group can yield 3-isopropoxypropanal (an aldehyde) or, with a stronger oxidizing agent, 3-isopropoxypropanoic acid (a carboxylic acid). These derivatives introduce new reactive handles (an aldehyde or carboxyl group) for further synthetic transformations.

Halogenation: As mentioned previously, reaction with agents like thionyl chloride or phosphorus tribromide can convert the hydroxyl group to a leaving group (chloride or bromide), facilitating substitution reactions.

The following table summarizes these key transformations:

Starting MaterialReagent(s)ProductProduct Type
This compoundR-COOH (Carboxylic Acid), H⁺R-COO-(CH₂)₃-O-CH(CH₃)₂Ester
This compoundPCC or other mild oxidantOHC-(CH₂)₂-O-CH(CH₃)₂Aldehyde
This compoundKMnO₄ or other strong oxidantHOOC-(CH₂)₂-O-CH(CH₃)₂Carboxylic Acid
This compoundSOCl₂ (Thionyl Chloride)Cl-(CH₂)₃-O-CH(CH₃)₂Alkyl Halide

Participation in Polymer Chemistry: Enhancing Mechanical Properties

Research has explored the use of this compound in the synthesis of polymers, most notably polyurethanes. In this context, it is incorporated into the polymer structure to modify the material's final mechanical properties.

As a monofunctional alcohol, it can act as a chain regulator or chain terminator during polymerization. By controlling the extent of chain growth, it can be used to manage the average molecular weight of the polymer. Lowering the average molecular weight can lead to reduced stiffness and increased flexibility. The incorporation of the isopropoxy group can also disrupt chain packing and increase the free volume within the polymer matrix, which can enhance properties like flexibility and impact resistance.

Reactions with Specific Reagents and Catalysts

The specific reactions of this compound are governed by its functional groups. The hydroxyl group is the primary site of reactivity, while the ether oxygen can influence the molecule's conformation.

Reactions with Carbonyl Groups

The hydroxyl group of this compound readily reacts with compounds containing carbonyl groups, particularly carboxylic acids and their derivatives, in a process known as esterification. askiitians.com This reaction typically requires an acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol's oxygen. The reaction results in the formation of an ester and water. This is one of the most fundamental reactions for this class of compounds, allowing for its incorporation into larger molecules.

Interaction with Hydrogen Fluoride (Intramolecular Hydrogen Bonds)

While some sources make questionable claims about reactions with hydrogen fluoride, a more scientifically sound interaction involves the formation of intramolecular hydrogen bonds. biosynth.com Ether alcohols like this compound can form an internal hydrogen bond between the hydrogen atom of the hydroxyl group (the donor) and the oxygen atom of the ether linkage (the acceptor). mdpi.com

This interaction causes the molecule to adopt a cyclic, pseudo-five-membered ring conformation. This intramolecular bonding competes with intermolecular hydrogen bonding (where the hydroxyl group of one molecule bonds with the hydroxyl or ether group of another). mdpi.com The presence and strength of this internal hydrogen bond can influence the compound's physical properties, including its boiling point, viscosity, and behavior as a solvent.

Application as a Crosslinking Agent for Polymeric Matrices

Despite some claims, the chemical structure of this compound, which contains only one hydroxyl group, makes it unsuitable for use as a crosslinking agent. biosynth.com Crosslinking is a process that links polymer chains together to form a three-dimensional network. This requires the crosslinking molecule to have at least two reactive functional groups (bifunctionality) to bridge two separate polymer chains.

Since this compound is monofunctional, it can only react at one end. In polymer synthesis, it acts as a chain terminator, stopping the growth of a polymer chain, rather than linking two chains together. This role is important for controlling polymer molecular weight and properties, as discussed in section 4.4, but it is distinct from the function of a crosslinking agent. mdpi.com

Environmental Fate and Degradation Pathways of 3 Isopropoxy 1 Propanol

Atmospheric Chemistry and Degradation Mechanisms of 3-Isopropoxy-1-propanol

Reaction with Hydroxyl Radicals (OH•)

The gas-phase reaction with hydroxyl radicals is the most significant atmospheric sink for this compound. This initiation reaction marks the beginning of a complex series of oxidation steps that break down the parent molecule into smaller, more oxidized products, ultimately leading to the formation of carbon dioxide, water, and other secondary pollutants.

Table 1: Rate Coefficients for the Reaction of OH Radicals with 3-Alkoxy-1-propanols at Room Temperature
CompoundChemical FormulaRate Coefficient (kOH) (cm3 molecule-1 s-1)Source
3-Methoxy-1-propanol (B72126)CH3OCH2CH2CH2OH(2.15 ± 0.28) x 10-11 helsinki.fimostwiedzy.pl
3-Ethoxy-1-propanol (B50535)CH3CH2OCH2CH2CH2OH(3.48 ± 0.19) x 10-11 nih.gov
This compound(CH3)2CHOCH2CH2CH2OHNo experimental data available; estimated to be ≥ 3.5 x 10-11N/A

The reaction between this compound and the OH radical proceeds via hydrogen atom abstraction from various sites on the molecule. The presence of both an ether and a hydroxyl functional group provides multiple reactive C-H bonds, as well as the O-H bond of the alcohol group.

The potential sites for H-atom abstraction are:

The tertiary C-H bond on the isopropoxy group (-O-C H(CH₃)₂).

The primary C-H bonds on the methyl groups of the isopropoxy moiety (-OCH(C H₃)₂).

The secondary C-H bonds on the propanol (B110389) chain, particularly those in the α-position to the ether oxygen (-O-C H₂-) and the hydroxyl group (-C H₂-OH).

The hydrogen atom of the hydroxyl group (-OH ).

Studies on analogous compounds like 3-methoxy-1-propanol and 3-ethoxy-1-propanol indicate that the primary points of attack for the OH radical are the hydrogen atoms bonded to carbon atoms adjacent to the ether and alcohol oxygen atoms helsinki.fimostwiedzy.plnih.gov. These positions are activated by the adjacent oxygen atoms, which lower the C-H bond dissociation energy. Abstraction from the C-H bond at the tertiary carbon of the isopropoxy group is expected to be a significant pathway due to the relative stability of the resulting tertiary radical. The abstraction of the hydrogen from the hydroxyl group is generally a minor channel for alcohols at atmospheric temperatures.

Following the initial hydrogen abstraction by an OH radical, a carbon-centered alkyl radical (R•) is formed. This highly reactive species rapidly combines with atmospheric molecular oxygen (O₂) to form a peroxy radical (RO₂•).

R• + O₂ → RO₂•

Under typical atmospheric conditions, particularly in NOx-polluted environments, the peroxy radical primarily reacts with nitric oxide (NO) to yield an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

RO₂• + NO → RO• + NO₂

The resulting alkoxy radical is a key intermediate that can undergo several subsequent reactions, including unimolecular decomposition via C-C bond cleavage (β-scission) or C-O bond cleavage, or reaction with O₂. For an alkoxy radical formed from this compound, several decomposition pathways are plausible. For example, if the initial H-abstraction occurs on the carbon adjacent to the ether oxygen, the resulting alkoxy radical could cleave the C-C bond, leading to the formation of an aldehyde and another radical fragment. The specific products formed will depend on the initial site of hydrogen abstraction and the relative rates of the competing reaction pathways available to the alkoxy radical mostwiedzy.plresearchgate.net.

Contribution to Photochemical Smog Formation: Ozone Production Potential (POCP)

The degradation of this compound in the presence of nitrogen oxides (NOx) contributes to the formation of tropospheric ozone (O₃), a key component of photochemical smog. The reaction of the peroxy radical (RO₂•) with NO to form NO₂ is a critical step in this process, as the subsequent photolysis of NO₂ by sunlight regenerates NO and produces a ground-state oxygen atom, which then combines with O₂ to form ozone.

The Photochemical Ozone Creation Potential (POCP) is an index used to quantify the relative ability of a VOC to contribute to ground-level ozone formation compared to a reference compound (typically ethene) bris.ac.ukresearchgate.net. While a specific POCP value for this compound has not been reported in the reviewed literature, values for similar compounds provide a useful comparison. For 3-methoxy-1-propanol, the POCP has been estimated to be 44 and 43 for conditions representative of North-West Europe and urban areas in the USA, respectively helsinki.fimostwiedzy.pl. These values indicate a moderate potential to form photochemical smog. Given its structural similarity and high reactivity with the OH radical, this compound is expected to have a POCP value in a similar range.

Table 2: Estimated Photochemical Ozone Creation Potential (POCP) for 3-Alkoxy-1-propanols
CompoundPOCP (North-West Europe)POCP (USA-Urban)Source
3-Methoxy-1-propanol4443 helsinki.fimostwiedzy.pl
3-Ethoxy-1-propanolEstimatedEstimated nih.gov
This compoundNo data available; expected to be moderateNo data available; expected to be moderateN/A

Tropospheric Lifetime and Atmospheric Residence Time

τ = 1 / (k_OH × [OH])

Using a globally averaged 24-hour mean OH radical concentration of approximately 1.0 × 10⁶ molecules cm⁻³, the atmospheric lifetimes of the analogous compounds can be determined. For 3-methoxy-1-propanol, with a k_OH of 2.15 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, the calculated lifetime is approximately 13 hours helsinki.fimostwiedzy.pl. For 3-ethoxy-1-propanol, with its higher k_OH of 3.48 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, the lifetime is even shorter, at approximately 8 hours nih.gov.

Given that the rate constant for this compound is expected to be similar to or greater than that of 3-ethoxy-1-propanol, its atmospheric lifetime is anticipated to be very short, likely on the order of several hours. This short residence time indicates that this compound will be removed from the atmosphere relatively quickly and its direct impact will be on a local and regional scale rather than a global one nih.gov.

Biodegradation in Environmental Systems (Aerobic and Anaerobic)

Biodegradation is a primary pathway for the removal of this compound from the environment. Propylene (B89431) glycol ethers are generally considered to be biodegradable. nih.gov Many PGEs have been shown to be "readily biodegradable," meaning they are expected to degrade rapidly and extensively in a variety of aerobic environments. nih.gov

Aerobic Biodegradation: Under aerobic conditions, microorganisms utilize this compound as a carbon source. The degradation pathway for similar glycol ethers typically involves the oxidation of the terminal alcohol group to an aldehyde and then to a carboxylic acid. This is followed by the cleavage of the ether bond. For this compound, the expected initial step would be the oxidation of the primary alcohol to 3-isopropoxypropanoic acid. Subsequent microbial action would then cleave the ether linkage, leading to the formation of isopropanol (B130326) and 3-hydroxypropanoic acid, which are further metabolized. Studies on propylene glycol ethers have shown biodegradation half-lives in the range of 5 to 25 days under aerobic conditions. nih.gov

Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of propylene glycol ethers can also occur, although potentially at a slower rate than in aerobic environments. The degradation pathways under anaerobic conditions are less well-documented for this specific compound. However, for related compounds like propylene glycol, anaerobic degradation proceeds through the formation of intermediate volatile fatty acids and alcohols. It is plausible that this compound would undergo a similar initial breakdown of the propyl chain before or after ether cleavage.

Table 1: Biodegradation of Propylene Glycol Ethers (Analogous Compounds)

Compound Test Type Result Reference
Propylene Glycol Methyl Ether (PM) Ready Biodegradability Readily Biodegradable OECD SIDS
Dipropylene Glycol Methyl Ether (DPM) Ready Biodegradability Readily Biodegradable OECD SIDS
Propylene Glycol n-Butyl Ether (PnB) Ready Biodegradability Readily Biodegradable OECD SIDS
Propylene Glycol Aerobic and Anaerobic Rapidly Biodegraded The Dow Chemical Company

Bioaccumulation Potential and Environmental Mobility

The potential for a chemical to bioaccumulate in organisms is often estimated by its octanol-water partition coefficient (LogKow). A low LogKow value generally indicates a low potential for bioaccumulation. Propylene glycol ethers, including this compound, typically have low LogKow values. nih.gov The predicted XlogP3 value for this compound is 0.6, which suggests a low potential for bioaccumulation in aquatic organisms. nih.gov Bioconcentration factor (BCF) values for PGEs are generally less than 10, further supporting the low likelihood of accumulation in the food chain. nih.gov

The environmental mobility of a chemical is influenced by its tendency to adsorb to soil and sediment. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). Propylene glycol ethers are characterized by their high water solubility and low affinity for soil and sediment particles, resulting in high mobility in soil. nih.gov This high mobility means that this compound has the potential to leach from soil into groundwater. However, its biodegradability will likely limit its persistence and transport over long distances in the subsurface.

Table 2: Environmental Fate Properties of this compound and Related Compounds

Parameter Value/Description Implication
XlogP3 (Predicted) 0.6 Low bioaccumulation potential
Water Solubility High High mobility in aqueous environments
Bioconcentration Factor (PGEs) < 10 Low potential for accumulation in food chains
Soil Mobility (PGEs) High Potential to leach into groundwater

Environmental Monitoring and Detection Methodologies

The detection and quantification of this compound in environmental samples such as water, soil, and air are crucial for assessing its environmental presence and fate. The analytical methods used for glycol ethers are generally applicable to this compound.

Commonly employed analytical techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of this compound in water samples, a pre-concentration step such as purge-and-trap or solid-phase extraction (SPE) may be necessary to achieve the required detection limits.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile glycol ethers or when derivatization is employed to enhance detection.

The choice of method depends on the environmental matrix, the required detection limit, and the available instrumentation. For air monitoring, methods may involve drawing air through a sorbent tube followed by thermal desorption and analysis by GC-MS. For soil and sediment samples, extraction with a suitable solvent is typically the first step before instrumental analysis.

Toxicology and Biological Activity of 3 Isopropoxy 1 Propanol

Mechanisms of Action in Biological Systems

The precise mechanisms of action for 3-Isopropoxy-1-propanol within biological systems have not been extensively elucidated in publicly available scientific literature. As a member of the propylene (B89431) glycol ethers (PGEs) class of solvents, its biological activity is generally considered in the context of this broader group. PGEs are recognized for their solvent properties, which can influence cellular environments. researchgate.net

In general, the toxicological profiles of propylene glycol ethers are considered to be of low concern. oecd.orgecetoc.org Their metabolism does not typically lead to the formation of toxic metabolites, a key differentiator from the more toxic ethylene (B1197577) glycol ethers. ecetoc.orgecetoc.org Any potential biological action is likely related to its physicochemical properties as a solvent, which could nonspecifically interact with cellular membranes and proteins at high concentrations. However, specific molecular targets or pathways directly modulated by this compound have not been identified in the reviewed literature. Further research is required to determine the specific molecular interactions and subsequent biological effects of this compound.

Biological Applications as a Solvent

While this compound is utilized as a solvent in various industrial applications, detailed research into its specific biological applications is limited. The following sections outline potential applications based on the general properties of related alcohol and ether compounds as solvents in biological research.

Solvent for Enzyme Reactions

There is a lack of specific studies detailing the use of this compound as a solvent for enzyme reactions. However, organic solvents are sometimes employed in enzymology to dissolve non-polar substrates or to shift reaction equilibria. researchgate.netmdpi.com The choice of solvent is critical, as it can significantly impact enzyme stability and activity. mdpi.com For a solvent like this compound, its utility would depend on its ability to maintain the enzyme's native conformation and facilitate substrate binding without causing denaturation.

Facilitating Biochemical Processes and Reactions

Role in Studies of Enzyme Kinetics and Metabolic Pathways

There are no specific mentions in the available literature of this compound being used in studies of enzyme kinetics or metabolic pathways. Such studies often require well-defined and inert solvent systems to ensure that the observed effects are due to the biological components under investigation. The potential for this compound to interact with enzymes or other components of a metabolic pathway would need to be carefully evaluated before it could be employed for such purposes.

Comparative Toxicology with Related Alcohol and Ether Compounds

The toxicology of this compound can be understood in the context of related propylene glycol ethers and compared with other alcohol and ether compounds. Generally, propylene glycol ethers are considered to have low acute toxicity. oecd.orgecetoc.org

A comparative look at acute toxicity data highlights the relatively low toxicity of propylene glycol ethers. For instance, the acute oral LD50 of 1-propoxy-2-propanol in male rats is 4.92 ml/kg. mdpi.com In contrast, some ethylene glycol ethers, a different class of glycol ethers, can exhibit greater toxicity. ecetoc.org

The primary mechanism of toxicity for some glycol ethers involves their metabolism to toxic intermediates. nih.gov However, propylene glycol ethers like this compound are not metabolized to the same toxic acidic compounds as their ethylene glycol counterparts, which contributes to their lower toxicity profile. ecetoc.orgecetoc.org

Below is an interactive data table summarizing acute toxicity data for this compound and related compounds.

CompoundCAS NumberAcute Oral LD50 (Rat)Acute Dermal LD50 (Rabbit)Notes
This compound 110-48-5Data not availableData not availableGeneral low toxicity expected as a propylene glycol ether.
Propylene Glycol Methyl Ether (PGME) 107-98-2>5,000 mg/kg>13,000 mg/kgLow acute toxicity. oecd.org
Di(propylene glycol) Methyl Ether (DPGME) 34590-94-85,130 mg/kg9,510 mg/kgLow acute toxicity.
1-Propoxy-2-propanol 1569-01-34.92 ml/kg (male), 2.83 ml/kg (female)4.29 ml/kg (male), 4.92 ml/kg (female)Signs of systemic toxicity are principally related to narcosis. mdpi.com
2-Butoxyethanol 111-76-2470 mg/kg220 mg/kgHigher toxicity compared to propylene glycol ethers.

Applications and Industrial Significance of 3 Isopropoxy 1 Propanol in Advanced Materials and Specialized Fields

Role in Organic Synthesis as a Chemical Intermediate

3-Isopropoxy-1-propanol is a versatile bifunctional molecule that serves as a valuable intermediate in organic synthesis. Its structure, featuring both a primary hydroxyl (-OH) group and a stable ether linkage, allows for a variety of chemical transformations. The hydroxyl group is amenable to common reactions such as esterification and oxidation, while the isopropoxy group remains stable under many reaction conditions. This dual functionality makes it a useful starting material for the synthesis of more complex molecules.

One of the primary applications of this compound as a chemical intermediate is its use as a precursor for other synthetic building blocks. For instance, it can be converted to 3-isopropoxy-1-chloropropane through reaction with reagents like thionyl chloride. This transformation replaces the hydroxyl group with a more reactive chlorine atom, creating a new intermediate that can participate in a wider range of nucleophilic substitution reactions. This role as a precursor is crucial for the efficient construction of active molecules in the pharmaceutical and agrochemical industries.

The general reactivity of this compound is summarized in the table below:

Functional GroupType of ReactionPotential Products
Hydroxyl (-OH)EsterificationEsters
Hydroxyl (-OH)OxidationAldehydes, Carboxylic Acids
Hydroxyl (-OH)HalogenationAlkyl Halides (e.g., 3-isopropoxy-1-chloropropane)
Ether (-O-)Generally Stable-

Applications in Pharmaceutical Chemistry and Drug Development

While direct and widespread application of this compound in the final structure of active pharmaceutical ingredients (APIs) is not extensively documented, its role as a precursor and building block in the synthesis of pharmaceutically relevant scaffolds is significant. Its chemical properties make it a suitable starting point for creating more complex molecules that may form the backbone of various therapeutic agents.

Synthesis of Pharmaceutical Compounds

The structural motif of this compound is related to the core of a class of cardiovascular drugs known as beta-blockers. Many beta-blockers feature a 1-aryloxy-3-alkylamino-2-propanol backbone. Although a direct synthesis of a commercial drug from this compound is not explicitly detailed in publicly available literature, the synthesis of analogous structures from similar starting materials is well-established. For example, the synthesis of various 1-phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols has been described. This suggests a plausible synthetic pathway where this compound could be modified to form an epoxide, which is a key intermediate in the synthesis of such beta-blockers.

One notable example is the beta-blocker Bisoprolol, which contains a (2-isopropoxyethoxy)methyl)phenoxy group. While the synthesis of Bisoprolol typically starts from 4-hydroxybenzyl alcohol, the presence of an isopropoxy ether moiety highlights the importance of this functional group in the final drug structure. The synthesis of related compounds often involves the reaction of a phenol (B47542) with an epoxide, a reaction for which a derivative of this compound could be a logical precursor.

Drug Delivery Systems

There is currently a lack of specific research data on the direct use of this compound in drug delivery systems. However, the broader class of propylene (B89431) glycol ethers, to which this compound belongs, has been investigated for its potential in topical and transdermal drug delivery. Propylene glycol itself is a well-known penetration enhancer used in many topical pharmaceutical formulations to facilitate the transport of drugs across the skin barrier.

Propylene glycol and its ethers are thought to enhance drug permeation by a number of mechanisms, including:

Acting as a co-solvent to increase the solubility of the drug in the formulation.

Interacting with the lipid bilayers of the stratum corneum, thereby increasing their fluidity and reducing the barrier function of the skin.

Given these properties of related compounds, it is plausible that this compound could function as a solvent or penetration enhancer in topical formulations. Its amphiphilic nature, with both a polar hydroxyl group and a nonpolar isopropoxypropyl group, could be beneficial for solubilizing drugs and interacting with the skin. However, further research is needed to confirm its efficacy and safety for this application.

Industrial Applications

This compound and other propylene glycol ethers have found utility in a range of industrial applications due to their favorable solvent properties, moderate evaporation rates, and compatibility with a variety of materials.

Coatings and Adhesives

In the coatings industry, propylene glycol ethers like this compound are used as solvents for a wide variety of resins, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes. jrhessco.com Their ability to dissolve these polymers makes them effective components in the formulation of paints, lacquers, and varnishes.

One of the key functions of these glycol ethers in water-based latex paints is to act as a coalescing agent. rockchemicalsinc.com In this role, they temporarily soften the latex polymer particles, allowing them to fuse together as the water evaporates to form a continuous, durable film. rockchemicalsinc.com This ensures a smooth and uniform finish. The properties of propylene glycol ethers that make them suitable for coatings applications are summarized below:

PropertyBenefit in Coatings
Good SolvencyDissolves a wide range of resins
Moderate Evaporation RateControls drying time and prevents defects
Coalescing AbilityPromotes film formation in water-based paints
Improved Flow and LevelingReduces brush marks and ensures a smooth finish

In the adhesives industry, propylene glycol ethers are also used as solvents. jrhessco.com They can help to dissolve the adhesive polymers and control the viscosity of the formulation. Their moderate evaporation rate is also beneficial in this application, as it allows for a suitable open time for the adhesive to be applied and for the substrates to be joined before the adhesive sets. Furthermore, research has explored the use of this compound in the synthesis of polymers, such as polyurethanes, which are themselves used in coatings and adhesives.

Paints and Cleaning Agents

This compound, a member of the propylene glycol ethers (P-series) family, serves as a high-performance solvent in the paints, coatings, and cleaning industries. Its chemical structure, combining ether and alcohol functionalities, provides excellent solvency for a wide range of substances, including both polar and nonpolar materials. This dual solvency makes it a versatile component in complex chemical formulations.

In the coatings industry, which is the largest consumer of glycol ethers, compounds like this compound fulfill several critical roles. They are used by resin manufacturers and coating applicators in protective coatings for industrial, automotive, and architectural applications. Propylene glycol ethers are known to provide good solvency for a variety of resins, including acrylics, epoxies, alkyds, polyesters, nitrocellulose, and polyurethanes. Their slow evaporation rate is beneficial for the flow and leveling of the coating film, which helps in creating an even surface and improving gloss. This controlled evaporation also extends the "open time," giving painters more time to work with the product before it dries. Furthermore, they act as coalescing agents, particularly in water-based latex paints, helping the polymer particles fuse together to form a continuous, durable film as the paint dries.

In cleaning products, the properties of this compound and related glycol ethers are highly valued. They offer an effective combination of degreasing power and water compatibility. This allows them to dissolve oils, greases, and other residues effectively in both industrial and household cleaners. Their ability to reduce surface tension contributes to their excellent wetting ability, allowing cleaning solutions to spread more easily and penetrate soiled areas. This makes them a key ingredient in formulations for glass cleaners, heavy-duty degreasers, and all-purpose surface cleaners, where they help to provide streak-free cleaning without leaving a residue. The P-series of glycol ethers, including this compound, are often preferred for these applications due to their low toxicity profiles compared to some ethylene (B1197577) glycol ethers.

Below is a table summarizing the key functions of this compound in these applications.

Application Function Benefit
Paints & Coatings Coalescing AgentPromotes the formation of a continuous, stable film in latex paints.
Solvent for ResinsDissolves a wide variety of resins like acrylics, epoxies, and polyurethanes.
Flow and Leveling AidReduces surface tension, allowing for even spreading and minimizing brush marks.
Evaporation ControlSlows drying time, providing a longer working window for application.
Cleaning Agents Solvent/DegreaserDissolves oils, greases, and other soils in industrial and household cleaners.
Coupling AgentEnsures stability in multi-component formulations by keeping ingredients dispersed.
Wetting AgentLowers surface tension, allowing the cleaning solution to spread and penetrate surfaces effectively.

Pesticide Formulations

The specific properties of this compound, such as its moderate volatility and balanced polarity, are advantageous in these formulations. Many active pesticide ingredients have very low solubility in water. Solvents like this compound are essential for dissolving these active compounds and keeping them stable within a concentrated formulation. Its role as a solvent ensures that the active ingredient can be evenly dispersed when the product is diluted with water for application in the field.

The balanced hydrophilic (water-attracting) and hydrophobic (water-repelling) nature of this compound makes it an effective coupling agent, helping to create a stable emulsion or solution when the concentrated pesticide is mixed with water. This prevents the separation of the active ingredient and ensures a uniform application, which is critical for achieving consistent and effective pest control.

The table below outlines the functions and rationale for using this compound in pesticide products.

Function Description Rationale for Use
Solvent Dissolves the active pesticide ingredient, which is often poorly soluble in water.Facilitates the creation of a stable liquid concentrate and ensures the active ingredient is available upon dilution.
Coupling Agent Acts as a bridge between the oil-soluble active ingredient and water, ensuring a stable mixture upon dilution.Prevents separation of components, leading to a uniform spray mixture for consistent application.
Inert Carrier Carries the active ingredient from the container to the target pest.The compound's moderate volatility and polarity are beneficial for formulation stability and performance.

Emerging Applications and Research Frontiers

While well-established in the coatings and cleaning sectors, this compound is also a subject of investigation for more advanced and specialized applications. Current research continues to build upon its established roles while exploring new uses in materials science and organic synthesis.

One significant area of research is in polymer chemistry. Studies have explored the use of this compound as a component in the synthesis of polymers such as polyurethanes. In this context, its hydroxyl group can react to become part of the polymer backbone, and its incorporation can be used to modify the final mechanical properties of the material, such as flexibility or hardness.

The compound also serves as a versatile chemical intermediate for the synthesis of more complex molecules. Its dual functionality—an ether linkage that provides stability and a reactive hydroxyl group—makes it a useful starting material for producing pharmaceuticals and other agrochemicals. For example, it is a known precursor for producing compounds like 3-isopropoxy-1-chloropropane. There is also evidence of its investigation as a component in lytic reagent compositions used for the differential analysis of leukocytes in flow cytometry, indicating potential applications in biotechnology.

Despite its current uses, there are identified gaps in the research literature. A systematic and deep exploration of its potential catalytic applications has not been widely reported. Furthermore, comprehensive studies on its molecular-level interactions within complex mixtures are limited. Future research could focus on harnessing the unique properties of this compound for new catalytic processes. Another frontier lies in the development of advanced materials, where its role as a functional monomer could be further exploited to create polymers with tailored properties. The broader field of photocatalysis, which includes the oxidation of alcohols, also presents potential research avenues for related compounds.

The following table summarizes key areas of emerging applications and future research for this compound.

Research Area Description Potential Significance
Polymer Chemistry Incorporation into polymers like polyurethanes as a functional monomer.Allows for the modification and tailoring of the mechanical properties of the final polymer material.
Organic Synthesis Use as a stable intermediate for creating more complex molecules for the pharmaceutical and agrochemical industries.Provides an efficient building block for constructing active molecules with desired functionalities.
Biotechnology Investigated as a component in lytic reagents for flow cytometry applications.Potential use in specialized diagnostic and analytical laboratory procedures.
Catalysis Research (Frontier) Exploration of its potential as a catalyst or in catalytic systems.Could lead to new, efficient chemical processes and applications.
Molecular Interaction Studies (Frontier) In-depth study of its behavior and interactions within complex chemical formulations.Would enable more precise and optimized formulation of products like coatings, cleaners, and pesticides.

Future Directions and Unexplored Research Avenues for 3 Isopropoxy 1 Propanol

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly processes. In this context, the development of green chemistry approaches for the synthesis of 3-isopropoxy-1-propanol presents a significant research opportunity. Key areas for exploration include the use of renewable feedstocks and the application of catalytic processes that adhere to the principles of green chemistry, such as high atom economy.

One promising avenue is the utilization of glycerol (B35011), a readily available and renewable byproduct of biodiesel production, as a starting material. rug.nlcityu.edu.hk The catalytic conversion of glycerol can lead to the formation of propanols, which are key precursors for the synthesis of this compound. mdpi.comresearchgate.net Research in this area could focus on developing highly selective and efficient catalysts for the conversion of glycerol to 1-propanol (B7761284), which can then be etherified with isopropanol (B130326).

Furthermore, the principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, should be a central consideration in the development of new synthetic routes. scranton.eduacs.orgprimescholars.com Traditional synthesis methods, such as the Williamson ether synthesis, often generate stoichiometric amounts of salt byproducts. researchgate.net Future research should aim to develop catalytic methods that minimize waste generation. This could involve gas-phase reactions over solid acid catalysts or the use of novel solvent systems that allow for easy separation and recycling of the catalyst.

Table 1: Comparison of Synthetic Approaches for this compound

Synthesis MethodPrecursorsCatalyst/ReagentKey AdvantagesResearch Gaps
Williamson Ether Synthesis 1-Propanol, Isopropyl HalideStrong BaseWell-established, versatilePoor atom economy, waste generation
Acid-Catalyzed Dehydration 1-Propanol, IsopropanolStrong Acid (e.g., H₂SO₄)Potentially higher atom economyRequires careful temperature control to avoid side reactions (e.g., elimination) masterorganicchemistry.com
Catalytic Etherification 1-Propanol, IsopropanolHeterogeneous Acid CatalystsCatalyst reusability, continuous processingDevelopment of highly selective and stable catalysts for this specific etherification
From Renewable Feedstocks Glycerol, IsopropanolMulti-step catalytic processUtilizes a renewable feedstockOptimization of the multi-step process for high overall yield and selectivity

Novel Catalytic Transformations and Derivatizations

The dual functionality of this compound, possessing both an ether and a primary alcohol group, makes it a versatile platform for the synthesis of a wide range of derivatives. While its use as a precursor for compounds like 3-isopropoxy-1-chloropropane is known, there is significant scope for exploring novel catalytic transformations.

The selective oxidation of the primary alcohol group to an aldehyde or a carboxylic acid is a key area for investigation. Research could focus on the use of heterogeneous catalysts, such as supported metal nanoparticles or mixed metal oxides, to achieve high selectivity under mild reaction conditions. lehigh.edud-nb.info The resulting 3-isopropoxypropionaldehyde or 3-isopropoxypropionic acid could serve as valuable building blocks for the synthesis of fine chemicals and pharmaceuticals.

Esterification of the hydroxyl group with various carboxylic acids or their derivatives can lead to a range of esters with tailored properties. These esters could find applications as specialty solvents, plasticizers, or fragrance components. The development of enzymatic or chemo-enzymatic methods for these esterifications could offer advantages in terms of selectivity and sustainability. mdpi.com

Furthermore, the ether linkage in this compound is generally stable, but its cleavage under specific catalytic conditions could be explored as a route to other valuable chemicals. Research into selective ether cleavage reactions could open up new synthetic pathways.

Advanced Material Science Applications

The incorporation of this compound into polymeric structures has been explored, particularly in the synthesis of polyurethanes. However, a systematic investigation into how its structure influences the final properties of these materials is lacking. The isopropoxy group can impart flexibility and hydrophobicity, and by carefully designing the polymer architecture, it may be possible to create materials with tailored mechanical, thermal, and surface properties.

Beyond polyurethanes, this compound could be utilized as a reactive monomer or a modifying agent in other polymer systems. For instance, its hydroxyl group can react with epoxides, making it a potential candidate as a reactive diluent in epoxy resins to control viscosity and improve toughness. Its potential as a crosslinking agent in various polymeric matrices also warrants further investigation. biosynth.com

The synthesis of functional polymers, where the this compound unit is further modified after polymerization, is another unexplored area. For example, the synthesis of block copolymers containing segments derived from this compound could lead to the development of novel amphiphilic materials with applications in drug delivery or as surfactants.

Further Elucidation of Environmental Pathways and Mitigation Strategies

While propylene (B89431) glycol ethers, as a class, are known to be biodegradable, specific data on the environmental fate of this compound is limited. dtic.milnih.govoecd.org Future research should focus on elucidating the specific microbial degradation pathways of this compound. Identifying the microorganisms and enzymes involved in its breakdown would be crucial for developing effective bioremediation strategies for contaminated sites. nih.gov Studies have shown that the degradation of propylene glycol can be influenced by the availability of nutrients such as nitrogen and phosphorus. dtic.mil

In addition to biodegradation, abiotic degradation processes, such as photodegradation in the presence of sunlight, should be investigated to create a comprehensive environmental profile.

For situations where high concentrations of this compound may be present in industrial wastewater, advanced oxidation processes (AOPs) present a promising mitigation strategy. kirj.eemdpi.comnih.gov Research into the efficacy of various AOPs, such as ozonation, Fenton processes, and photocatalysis, for the complete mineralization of this compound to carbon dioxide and water would be highly valuable.

Table 2: Potential Environmental Degradation Pathways and Mitigation Strategies for this compound

Pathway/StrategyDescriptionKey Research Questions
Aerobic Biodegradation Microbial breakdown in the presence of oxygen.Identification of specific microbial strains and enzymatic pathways. Determination of degradation kinetics and influencing factors (e.g., nutrient availability). dtic.mil
Anaerobic Biodegradation Microbial breakdown in the absence of oxygen.Assessment of the feasibility and efficiency of anaerobic degradation. Identification of anaerobic metabolic pathways.
Photodegradation Degradation initiated by the absorption of light.Determination of the quantum yield and half-life in aqueous environments. Identification of photoproducts.
Advanced Oxidation Processes (AOPs) Use of highly reactive species (e.g., hydroxyl radicals) for degradation.Optimization of AOPs (e.g., O₃/H₂O₂, UV/H₂O₂, Fenton) for efficient removal. nih.gov Analysis of degradation intermediates and final products.

Exploration of Additional Biological Activities and Biomedical Applications

The biological activities of this compound remain largely unexplored. Preliminary research on structurally related compounds suggests that this is a promising area for future investigation. For instance, a derivative of this compound has been studied for its effects on apoptosis in vascular endothelial cells. chemchart.com This indicates that modifications of the this compound backbone could lead to compounds with interesting biological properties.

Future research could involve screening this compound and its derivatives for a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The compound's physical properties, such as its moderate polarity and water solubility, could make it a suitable scaffold for the development of new therapeutic agents.

In the field of biomedical applications, the use of this compound as a monomer for the synthesis of biocompatible and biodegradable polymers is a particularly exciting prospect. These polymers could potentially be used in drug delivery systems, medical implants, or as tissue engineering scaffolds. The isopropoxy group could be used to tune the hydrophobicity and degradation rate of the resulting polymer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Isopropoxy-1-propanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 1-propanol derivatives and isopropyl halides. Key variables include:

  • Catalyst choice : Alkali metal hydroxides (e.g., NaOH) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Temperature control : Reactions conducted at 60–80°C to balance kinetics and side-product formation (e.g., elimination by-products) .
  • Purification : Distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity, as validated by GC-MS .
    • Data Table :
Synthetic RouteCatalystYield (%)Purity (GC)Reference
EtherificationNaOH7897.5%
Phase-transferTBAB8598.2%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : 1^1H NMR (δ 1.15 ppm: isopropyl CH3_3; δ 3.55 ppm: -OCH2_2-) and 13^{13}C NMR (δ 69.8 ppm: ether oxygen-bearing carbons) confirm structural integrity .
  • IR : Strong C-O stretch at ~1100 cm1^{-1} and OH stretch (if present) at 3400 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peak at m/z 156.23 (C8_8H16_{16}N2_2O) with fragmentation patterns matching ether cleavage .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products like 1-fluoro derivatives (e.g., impurity g in )?

  • Methodological Answer :

  • Side-product analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect fluorinated impurities, which arise from residual halide contamination .
  • Process refinement : Pre-treatment of reagents (e.g., molecular sieves to remove moisture) and inert atmosphere (N2_2) to suppress unintended substitutions .
  • Kinetic modeling : Monitor reaction progress via in-situ FTIR to identify critical timepoints for quenching .

Q. What strategies resolve discrepancies in catalytic efficiency data when using different metal catalysts for this compound synthesis?

  • Methodological Answer :

  • Comparative studies : Replicate experiments using Pd/C vs. Raney Ni catalysts under identical conditions (solvent, temperature).
  • Data normalization : Report turnover frequency (TOF) instead of raw yield to account for catalyst loading differences .
  • Controlled testing : Use deuterated solvents (e.g., D2_2O) to isolate solvent effects on reaction pathways .

Q. How does the steric effects of the isopropoxy group influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer :

  • Computational modeling : DFT calculations (e.g., Gaussian 09) to map steric hindrance using the compound’s InChI-derived 3D structure .
  • Kinetic isotope effects : Compare reaction rates of deuterated vs. non-deuterated analogs to quantify steric vs. electronic contributions .
  • Comparative analogs : Synthesize derivatives (e.g., methoxy or tert-butoxy) to isolate steric impacts on reaction outcomes .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. non-polar solvents?

  • Methodological Answer :

  • Standardized testing : Use USP/PhEur solubility protocols (e.g., shake-flask method) under controlled temperature (25°C ± 0.5°C) .
  • Solvent polarity index : Correlate solubility with solvent polarity parameters (e.g., Hansen solubility parameters) to resolve inconsistencies .
  • Contamination checks : Analyze impurities (e.g., residual water via Karl Fischer titration) that may artificially alter solubility .

Research Design Considerations

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypothesis-driven studies on this compound?

  • Methodological Answer :

  • PICO framework : Define Population (e.g., catalytic systems), Intervention (e.g., solvent-free synthesis), Comparison (traditional methods), Outcome (yield improvement) .
  • FINER criteria : Ensure questions are Feasible (lab resources), Novel (e.g., green chemistry approaches), and Ethical (waste minimization) .

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Feasible Synthetic Routes

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Reactant of Route 1
3-Isopropoxy-1-propanol
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Reactant of Route 2
3-Isopropoxy-1-propanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.